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Compound of Interest

Compound Name: 10-Thiofolic acid

Cat. No.: B1664520

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for 10-Thiofolic acid is not readily
available in public literature. This guide provides a comprehensive theoretical framework for its
spectroscopic analysis based on the known data of folic acid and related compounds. The
presented data are predictive and intended to serve as a reference for experimental design and
data interpretation.

Introduction

10-Thiofolic acid, a derivative of folic acid where the hydroxyl group at the C10 position is
substituted with a thiol group, is a compound of interest in medicinal chemistry and drug
development. Its structural modification can significantly alter its biological activity, making
detailed spectroscopic characterization essential for its identification, purity assessment, and
structural elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 10-Thiofolic acid and
provides detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 10-Thiofolic acid. These
predictions are based on the analysis of folic acid and the known effects of substituting a
hydroxyl group with a thiol group.
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'H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-ds

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.6 S 1H H7 (Pteridine ring)
H12, H16 (p-
~7.6 d 2H _
aminobenzoyl)
H13, H15 (p-
~6.6 d 2H _
aminobenzoyl)
~4.5 d 2H H9 (Methylene bridge)
H19 (Glutamic acid a-
~4.3 m 1H
CH)
~3.5 t (broad) 1H -SH (Thiol proton)
H21 (Glutamic acid y-
~2.2 t 2H
CHz2)
H20 (Glutamic acid B-
~2.0 m 2H
CH?)
~11.0-13.0 brs 2H Carboxylic acid -OH
~7.0-8.0 brs 2H Amide -NH2
~8.1 d 1H Amide -NH-

3C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-ds
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Chemical Shift (6, ppm)

Carbon Assignment

~174 C22, C23 (Carboxylic acids)
~166 C18 (Amide carbonyl)

~160 C4 (Pteridine ring)

~155 C2 (Pteridine ring)

~152 C6 (Pteridine ring)

~148 C11 (p-aminobenzoyl)
~145 C8a (Pteridine ring)

~129 C13, C15 (p-aminobenzoyl)
~122 C14 (p-aminobenzoyl)
~111 C12, C16 (p-aminobenzoyl)
~52 C19 (Glutamic acid a-CH)
~45 C9 (Methylene bridge)

~31 C20 (Glutamic acid B-CH-2)
~29 C21 (Glutamic acid y-CHz2)

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Functional Group
3500-3200 Strong, Broad O-H stretch (Carboxylic acid)
3400-3300 Medium N-H stretch (Amine, Amide)
3000-2850 Medium C-H stretch (Aromatic, Alkyl)
2600-2550 Weak S-H stretch (Thiol)

~1700 Strong C=0 stretch (Carboxylic acid)
~1640 Strong C=0 stretch (Amide)
1600-1450 Medium C=C stretch (Aromatic)
~1200 Medium C-O stretch

~1100 Medium C-N stretch

Mass Spectrometry (MS) Data (Predicted)

lonization Mode Predicted m/z Fragment

ESI+ [M+H]* Intact molecule with proton
ESI- [M-H]~ Intact molecule, deprotonated
ESI+ [M+Na]* Sodium adduct

Pteridine moiety, p-
] ] aminobenzoyl-glutamate
Fragmentation Varies .
moiety, loss of water, loss of

CO2

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 10-Thiofolic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-10 mg of 10-Thiofolic acid.

e Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
» Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 (adjust for signal-to-noise).

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 16 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 13C experiment (e.g., zgpg30).

Number of Scans: 1024-4096 (adjust for signal-to-noise).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 200 ppm.
Data Processing:
o Apply Fourier transformation to the raw data.

e Phase correct the spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for *H
and 39.52 ppm for 13C).

 Integrate the peaks in the *H NMR spectrum.

» Analyze peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

¢ Place a small amount of the solid 10-Thiofolic acid sample directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Mode: Transmittance or Absorbance.

Data Analysis:

« Identify the characteristic absorption bands for functional groups such as O-H, N-H, C-H, S-
H, C=0, C=C, C-0O, and C-N.

o Compare the obtained spectrum with the predicted data and spectra of similar compounds.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled
with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

e Prepare a stock solution of 10-Thiofolic acid (e.g., 1 mg/mL) in a suitable solvent such as
methanol or a mixture of water and acetonitrile.

 Dilute the stock solution to a final concentration of 1-10 ug/mL in the mobile phase.

Data Acquisition (ESI-MS):

lonization Mode: Positive (ESI+) and Negative (ESI-).

Capillary Voltage: 3-4 kV.

Drying Gas Flow: 5-10 L/min.

Drying Gas Temperature: 250-350 °C.

Mass Range: m/z 100-1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

o Select the precursor ion ([M+H]* or [M-H]") in the first mass analyzer.

o Fragment the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).
e Analyze the resulting fragment ions in the second mass analyzer.

Data Analysis:

o Determine the accurate mass of the molecular ion to confirm the elemental composition.

e Analyze the fragmentation pattern to gain structural information.
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Visualizations
Experimental Workflow for Spectroscopic Analysis
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Data Al

Structure_Elucidation

nalysis

E?E

Sample Introduction (LC/Infusion)

lonization (ESI)

MS1: Precursor lon Selection

Collision-Induced Dissociation

MS2: Fragment lon Analysis

Data Interpretation

© 2025 BenchChem. All rights reserved. 9/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Analysis of 10-Thiofolic Acid: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664520#spectroscopic-analysis-of-10-thiofolic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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